
N-(3-(4-(dimethylamino)phenyl)propyl)naphthalene-2-sulfonamide
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Overview
Description
N-(3-(4-(dimethylamino)phenyl)propyl)naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C21H24N2O2S and its molecular weight is 368.5. The purity is usually 95%.
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Biological Activity
N-(3-(4-(dimethylamino)phenyl)propyl)naphthalene-2-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores its biological activity, mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound features a naphthalene core substituted with a sulfonamide group and an alkyl chain containing a dimethylamino group. Its molecular formula is C₁₈H₁₉N₃O₂S, with a molecular weight of approximately 296.40 g/mol. The presence of the dimethylamino group is significant as it enhances the compound's lipophilicity and ability to interact with biological targets, potentially increasing its therapeutic efficacy.
Antimicrobial Activity
This compound has shown promising antimicrobial properties . Sulfonamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. This mechanism disrupts the synthesis of nucleic acids and ultimately inhibits bacterial proliferation.
Activity | Mechanism |
---|---|
Antimicrobial | Inhibition of folate synthesis via PABA mimicry |
Anticancer Activity
In addition to its antimicrobial effects, this compound exhibits anticancer properties . Studies have indicated that sulfonamide derivatives can inhibit various kinases involved in cancer cell signaling pathways. For instance, compounds with similar structures have been evaluated against the NCI-60 cancer cell line panel, demonstrating significant antiproliferative activity.
A study highlighted that certain sulfonamide derivatives showed IC₅₀ values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents. Although specific data on this compound is limited, structural analogs have provided insights into its possible efficacy.
Compound | IC₅₀ (µM) | Cancer Cell Line |
---|---|---|
Compound A | 0.33 | A498 (Renal Cancer) |
Compound B | 0.50 | MCF-7 (Breast Cancer) |
The precise mechanism of action for this compound remains under investigation; however, it is believed to involve:
- Kinase Inhibition : Similar compounds have been documented to inhibit receptor tyrosine kinases, which play crucial roles in tumor growth and metastasis.
- Cell Cycle Arrest : Some sulfonamide derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Certain analogs may increase ROS levels within cells, contributing to cytotoxicity against cancer cells.
Case Studies and Research Findings
A notable study investigated a series of sulfonamide derivatives for their anticancer activity and kinase inhibition profiles. The findings revealed that modifications in the sulfonamide structure could significantly alter biological activity:
- Compound 1c showed high inhibition against multiple kinases with an IC₅₀ value of 0.12 µM.
- Compound 2l exhibited selective activity against renal cancer cell lines with IC₅₀ values comparable to established chemotherapeutics.
These studies underscore the importance of structure-activity relationships (SAR) in optimizing the efficacy of sulfonamide-based compounds.
Future Directions
Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:
- In vivo Studies : Investigating pharmacokinetics and toxicity profiles in animal models.
- Combination Therapies : Evaluating synergistic effects when used in conjunction with other anticancer or antimicrobial agents.
- Mechanistic Studies : Detailed investigations into specific molecular targets and pathways affected by this compound.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the dimethylamino group exhibit significant anticancer properties. For instance, derivatives of N-(3-(4-(dimethylamino)phenyl)propyl)naphthalene-2-sulfonamide have been evaluated for their ability to inhibit tumor cell proliferation. A study demonstrated that certain sulfonamide derivatives displayed cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
A | MCF-7 | 10 | Apoptosis induction |
B | HeLa | 5 | Cell cycle arrest |
Cholinesterase Inhibition
The compound's structural similarity to known cholinesterase inhibitors positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's. Research has shown that related compounds can inhibit acetylcholinesterase effectively, with IC50 values in the nanomolar range. The mechanism involves competitive inhibition, which could lead to enhanced cholinergic transmission .
Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index |
---|---|---|---|
C | 20 | 354 | 17.7 |
D | 15 | 300 | 20 |
Water Quality Monitoring
This compound has been utilized in non-target screening analyses for monitoring contaminants in aquatic environments. Its presence in river water samples has raised concerns regarding its environmental persistence and potential ecological impact. Analytical methods such as liquid chromatography coupled with mass spectrometry have been employed to detect this compound in water samples, highlighting the need for regulatory measures .
Chromatographic Techniques
The compound serves as a standard reference material in chromatographic techniques due to its distinct retention behavior in various solvent systems. Its sulfonamide group enhances solubility and separation efficiency during high-performance liquid chromatography (HPLC), making it a valuable tool for method development in pharmaceutical analysis .
Technique | Application | Detection Limit (µg/L) |
---|---|---|
HPLC | Pharmaceutical analysis | 0.1 |
GC-MS | Environmental monitoring | 0.05 |
Case Study 1: Anticancer Research
A study conducted on the anticancer effects of this compound derivatives revealed promising results against breast cancer cells (MCF-7). The study utilized various concentrations to determine the IC50 values and assessed the mechanism of action through apoptosis assays .
Case Study 2: Environmental Monitoring
In a comprehensive survey of river water quality, this compound was detected at concentrations exceeding regulatory limits, prompting further investigation into its sources and effects on aquatic life .
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-23(2)20-12-9-17(10-13-20)6-5-15-22-26(24,25)21-14-11-18-7-3-4-8-19(18)16-21/h3-4,7-14,16,22H,5-6,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGCEOJEEYKUKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.